molecular formula C13H30N2O4Si B14297348 N-Propyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 119789-80-9

N-Propyl-N'-[3-(triethoxysilyl)propyl]urea

Cat. No.: B14297348
CAS No.: 119789-80-9
M. Wt: 306.47 g/mol
InChI Key: MMSFJRXKYJJXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of propylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:

Propylamine+3-(Triethoxysilyl)propyl isocyanateN-Propyl-N’-[3-(triethoxysilyl)propyl]urea\text{Propylamine} + \text{3-(Triethoxysilyl)propyl isocyanate} \rightarrow \text{N-Propyl-N'-[3-(triethoxysilyl)propyl]urea} Propylamine+3-(Triethoxysilyl)propyl isocyanate→N-Propyl-N’-[3-(triethoxysilyl)propyl]urea

Industrial Production Methods

In industrial settings, the production of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.

    Substitution: The urea moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the modified surfaces .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains ethylenediamine instead of urea.

    N-(Triethoxysilylpropyl)urea: Similar in structure but lacks the propyl group.

Uniqueness

N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its dual functionality, combining the properties of both urea and triethoxysilyl groups. This allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications .

Properties

CAS No.

119789-80-9

Molecular Formula

C13H30N2O4Si

Molecular Weight

306.47 g/mol

IUPAC Name

1-propyl-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C13H30N2O4Si/c1-5-10-14-13(16)15-11-9-12-20(17-6-2,18-7-3)19-8-4/h5-12H2,1-4H3,(H2,14,15,16)

InChI Key

MMSFJRXKYJJXSB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.